molecular formula C6H11NO4S B2894222 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol CAS No. 1862452-18-3

1-(Oxetan-3-ylsulfonyl)azetidin-3-ol

Cat. No.: B2894222
CAS No.: 1862452-18-3
M. Wt: 193.22
InChI Key: BWYQMSHIYFVECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxetan-3-ylsulfonyl)azetidin-3-ol is a compound that features both an oxetane and an azetidine ringThe compound’s molecular formula is C6H11NO4S, and it has a molecular weight of 193.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol typically involves the formation of the oxetane and azetidine rings followed by their functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting materials, such as (N-Boc-azetidin-3-ylidene)acetate, are obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-ylsulfonyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The oxetane and azetidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol involves its interaction with molecular targets through its oxetane and azetidine rings. These rings can participate in various chemical reactions, such as ring-opening or substitution, which can modulate the activity of enzymes or receptors. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-ol: Similar in structure but lacks the oxetane ring.

    Oxetane-3-ol: Similar in structure but lacks the azetidine ring.

    Azetidine-3-sulfonyl derivatives: Compounds with similar sulfonyl groups but different ring structures.

Uniqueness

1-(Oxetan-3-ylsulfonyl)azetidin-3-ol is unique due to the presence of both oxetane and azetidine rings, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(oxetan-3-ylsulfonyl)azetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c8-5-1-7(2-5)12(9,10)6-3-11-4-6/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYQMSHIYFVECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2COC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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